1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-18-11-13(10-14(18)19)17-15(20)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQGZAIBOZANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea, with the CAS number 1396684-09-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. Its structure features a pyrrolidine ring which is significant in influencing its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396684-09-5 |
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-5-oxopyrrolidine with an appropriate urea derivative under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, structural modifications can enhance potency, with certain derivatives showing reduced viability in cancer cells compared to standard treatments like cisplatin .
Case Study: Anticancer Efficacy
In a study involving various substituted pyrrolidine derivatives, it was reported that compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The structure-dependent activity suggests that specific functional groups are critical for enhancing anticancer effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens. Research indicates that derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and other Gram-positive bacteria. This is particularly relevant given the increasing prevalence of antibiotic resistance.
Case Study: Antimicrobial Efficacy
In tests against various pathogens, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell function, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways that are critical in cancer progression and microbial resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () lists benzamide derivatives (compounds 13–17) with structural features distinct from the target urea compound. Below is a comparative analysis based on functional groups , pharmacophoric motifs , and hypothetical activity profiles :
Table 1: Structural and Functional Comparison
Key Differences:
Core Scaffold: The target compound features a urea-pyrrolidinone scaffold, while compounds 13–17 are benzamide derivatives with hydroxyalkyl/alkoxy side chains. Urea groups are hydrogen-bond donors/acceptors, often critical for binding to enzymes like kinases or hydrolases. In contrast, benzamides are typically protease inhibitors due to their peptide-like structure .
Lipophilicity: The 3-phenylpropyl chain in the target compound increases lipophilicity (predicted logP ~3.5), favoring membrane penetration. Compounds 13–17, with polar alkoxy/cyano groups (e.g., compound 13: cyanomethoxy), likely exhibit lower logP values (~2.0–2.8), suggesting reduced blood-brain barrier permeability .
Stereochemical Complexity: Compounds 13–17 are stereoisomerically defined (2S configurations), which may enhance selectivity for chiral targets (e.g., proteases).
Research Findings and Hypothetical Activity
- Kinase Inhibition: Urea derivatives (e.g., sorafenib) are known kinase inhibitors. The pyrrolidinone core in the target compound may mimic ATP-binding motifs in kinases like VEGFR or RAF .
- Soluble Epoxide Hydrolase (sEH) Inhibition : Urea groups in compounds like AR9281 bind to sEH’s catalytic triad. The phenylpropyl chain could enhance hydrophobic interactions in the sEH active site .
- Anti-inflammatory Potential: Benzamide derivatives (compounds 13–17) show anti-inflammatory activity via TNF-α or MMP inhibition. The target compound’s urea group may instead modulate cyclooxygenase (COX) or lipoxygenase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidinone ring and subsequent urea coupling. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature control (60–100°C), and stoichiometric ratios of intermediates. To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial design, to evaluate interactions between variables like reaction time, catalyst loading, and solvent polarity . Computational tools (e.g., quantum chemical calculations) can predict energy barriers for intermediates, narrowing experimental conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D H/C NMR and 2D techniques (HSQC, HMBC) to resolve coupling patterns and confirm connectivity, particularly for the pyrrolidinone and phenylpropyl groups .
- Fourier Transform Infrared Spectroscopy (FTIR) : Identify urea C=O stretches (~1640–1680 cm) and pyrrolidinone carbonyl signals (~1700 cm) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
Q. How can purification challenges be addressed during synthesis?
- Methodological Answer : Post-reaction purification may involve column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water. For polar byproducts, leverage membrane separation technologies (e.g., nanofiltration) to isolate the target compound based on molecular weight and polarity .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms or predict physicochemical properties of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying rate-limiting steps in urea bond formation .
- Property Prediction : Calculate logP (lipophilicity) and pKa using software like COSMO-RS or QSPR models to guide solubility and bioavailability studies .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for medicinal chemistry .
Q. How can researchers resolve discrepancies between experimental data and computational models?
- Methodological Answer : Cross-validate computational predictions with experimental techniques:
- If predicted reaction yields deviate from observed results, re-evaluate solvent effects or catalyst decomposition pathways via kinetic studies .
- For spectroscopic mismatches (e.g., unexpected NMR shifts), re-optimize computational parameters (e.g., solvent models in DFT) or confirm tautomerism via variable-temperature NMR .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring to enhance metabolic stability, guided by Hammett plots .
- Bioisosteric Replacement : Replace the pyrrolidinone ring with morpholine or piperidine analogs to assess conformational flexibility impacts on target binding .
- High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents for potency optimization .
Q. How can advanced separation technologies improve scalability for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
